3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
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Overview
Description
3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate quinazolinone precursors. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or copper iodide (CuI) to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of dihydroquinazolinone derivatives .
Scientific Research Applications
3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of chemosensors for detecting heavy metals like mercury in water.
Mechanism of Action
The mechanism of action of 3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 6-methoxybenzo[d]thiazol-2-ylmethanamine hydrochloride share structural similarities and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one are structurally related and have been studied for their pharmacological properties.
Uniqueness
3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to its combined benzothiazole and quinazolinone moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
82450-45-1 |
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Molecular Formula |
C22H15N3O2S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15N3O2S/c1-27-15-11-12-18-19(13-15)28-22(24-18)25-20(14-7-3-2-4-8-14)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3 |
InChI Key |
QDYHBBIZYQCKET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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